molecular formula C11H8BrFN2O B13710514 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13710514
Molekulargewicht: 283.10 g/mol
InChI-Schlüssel: YFVCYXAPUDVEDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a fluorine and methyl-substituted phenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF, thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-methanol.

    Substitution: 5-Azido-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, 5-Thio-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.

    Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Fluoro-2-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methyl substituents on the phenyl group.

    5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom on the phenyl group.

Uniqueness

5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and fluorine atoms, along with the aldehyde group, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H8BrFN2O

Molekulargewicht

283.10 g/mol

IUPAC-Name

5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

YFVCYXAPUDVEDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.